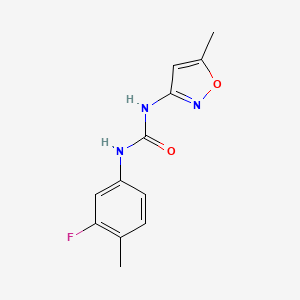![molecular formula C23H18BrClN2O2 B4706690 N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4706690.png)
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide
描述
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic drug that was initially developed as a treatment for kidney and liver cancer. It was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been used in the treatment of other types of cancer, such as hepatocellular carcinoma, thyroid cancer, and melanoma.
作用机制
In addition to RAF kinase, Sorafenib also inhibits other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting these receptors, Sorafenib can prevent the formation of new blood vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting kinases and angiogenesis, it can also induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
实验室实验的优点和局限性
Sorafenib has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and can be easily synthesized or purchased. However, Sorafenib also has some limitations. It can be toxic to normal cells at high concentrations, making it difficult to use in certain experiments. It can also have off-target effects, inhibiting kinases that are not directly involved in cancer growth.
未来方向
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the combination of Sorafenib with other drugs or therapies to enhance its anti-cancer effects. Additionally, there is ongoing research on the use of Sorafenib for other diseases, such as autoimmune disorders and viral infections.
科学研究应用
Sorafenib is a multi-targeted kinase inhibitor that has been extensively studied for its anti-cancer properties. It works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, Sorafenib can slow down or stop the growth of cancer cells.
属性
IUPAC Name |
N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-19-11-6-7-16(13-19)14-21(27-22(28)17-8-2-1-3-9-17)23(29)26-15-18-10-4-5-12-20(18)25/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVRFKVGUFVMKQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4706610.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4706617.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate](/img/structure/B4706631.png)
![5-[(2-fluorobenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazole](/img/structure/B4706639.png)

![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4706644.png)
![methyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4706650.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4706681.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4706686.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4706692.png)
![[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4706694.png)

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706705.png)